(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Overview
Description
Synthesis Analysis
The synthesis of related dioxolane compounds involves strategies like asymmetric synthesis utilizing chiral auxiliaries, photochemical reactions, and acid-catalyzed condensation processes. For example, the synthesis of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol demonstrates the use of crystallization in the monoclinic system, highlighting the importance of stereochemistry in the synthesis process (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by the presence of a dioxolane ring, which is a five-membered ring consisting of two oxygen atoms and three carbon atoms. The structure is further complicated by the presence of substituents like hydroxymethyl and methoxy groups, which influence the molecule's overall geometry and reactivity. Intramolecular hydrogen bonding is a common feature, contributing to the stability of these molecules (Irurre et al., 1992).
Scientific Research Applications
It is used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, utilizing bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Enantiomerically pure (R)- and (S)-1-benzoyloxypropane-2,3-diol were prepared from this compound, serving as reference compounds for stereochemical studies (Casati, Ciuffreda, & Santaniello, 2011).
It reacts with 1-bromohept-1-yne to form n-butylvinylidenecarbene, leading to unusual products, demonstrating its reactivity in organic synthesis (Craig & Beard, 1971).
Research has been conducted to identify conditions that favor the formation of [1,3]dioxan-5-ols over [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Its photochemical transformation in an aqueous medium or methanol leads to the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4 (Nikolaev, Khimich, & Korobitsyna, 1985).
Safety And Hazards
This would involve researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Future Directions
This could involve potential new applications for the compound, or new methods for its synthesis.
For a specific compound, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available on all of these topics. If you have a different compound or a more specific question about this one, feel free to ask!
properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317976 | |
Record name | (+)-Solketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |
CAS RN |
22323-82-6 | |
Record name | (+)-Solketal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22323-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022323826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Solketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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